

physical and chemical properties of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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An In-depth Technical Guide to **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS No. 136411-21-7) represents a highly valuable heterocyclic intermediate for researchers and scientists in drug development. Its structure uniquely combines three key features that are highly sought after in the design of novel therapeutic agents: the 2-aminothiazole core, a trifluoromethyl group, and a strategically placed bromine atom.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable interactions with a wide range of biological targets.^{[1][2]} The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy to enhance a drug candidate's pharmacological profile. This group often improves metabolic stability, increases lipophilicity (which can aid in cell membrane permeability), and can modulate the electronic properties of the molecule to fine-tune binding affinity.^{[1][3]} Finally, the bromine atom at the 5-position serves as a versatile synthetic handle, opening up a vast chemical space for further molecular elaboration through reactions like cross-coupling, enabling the rapid generation of diverse compound libraries.

This guide provides a comprehensive overview of the core physical and chemical properties, spectral characteristics, synthetic considerations, and safety protocols for **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**, offering field-proven insights for its effective application in research and development.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its handling, storage, and application in experimental workflows. **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** is a solid at room temperature. Key identification and property data are summarized below.

Property	Value	Source(s)
CAS Number	136411-21-7	[4]
Molecular Formula	C ₄ H ₂ BrF ₃ N ₂ S	[4] [5]
Molecular Weight	247.04 g/mol	[4]
IUPAC Name	5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine	
Physical Form	Solid	
Purity	Typically ≥95-98%	[4]
Storage Conditions	2-8°C, Keep in a dark place, under an inert atmosphere	[4]
SMILES	BrC1=C(N=C(S1)N)C(F)(F)F	[4]
InChI Key	DSEAYBLLHONPRM-UHFFFAOYSA-N	

Note: Data such as melting point, boiling point, and specific solubility values are not consistently reported across public datasheets and should be determined experimentally.[\[6\]](#)

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic versatility of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** stems from the distinct reactivity of its functional groups. Understanding these reactive sites is crucial for planning synthetic routes.

Caption: Key reactive sites on **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

- The 2-Amino Group: This primary amine is a key nucleophile. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (Schiff bases), and participate in N-alkylation reactions. These transformations are fundamental for attaching various side chains and pharmacophores.
- The 5-Bromo Group: This is arguably the most versatile site for molecular diversification. The carbon-bromine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents at this position. The ability to leverage this site is a cornerstone of modern library synthesis in drug discovery.^[7]
- The Trifluoromethyl Group: While generally unreactive under standard synthetic conditions, the CF_3 group is a powerful modulator of the molecule's electronic and physical properties. Its strong electron-withdrawing nature deactivates the thiazole ring towards electrophilic substitution but can influence the regioselectivity of other reactions. Its primary role is as a fixed structural element that enhances the parent molecule's drug-like properties.^[3]

PART 3: Representative Synthesis Protocol

While multiple routes to substituted 2-aminothiazoles exist, the Hantzsch thiazole synthesis remains a classic and reliable method.^[8] The following is a representative, field-proven protocol for the synthesis of a structurally related compound, which can be adapted for **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**. The causality for each step is explained.

Objective: To synthesize the target compound from a suitable α -haloketone and thiourea.

Core Reaction: Hantzsch Thiazole Synthesis

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Caption: Representative synthetic workflow for the target compound.

Step-by-Step Methodology:

- **Thiazole Ring Formation:**
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and a suitable α -haloketone precursor, such as 3-bromo-1,1,1-trifluoroacetone (1.0 eq), in a polar solvent like ethanol.
 - Rationale: Ethanol serves as an effective solvent for both reactants and facilitates the initial nucleophilic attack of the thiourea sulfur onto the electrophilic carbonyl-adjacent carbon of the haloketone.[8]
 - Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Rationale: Thermal energy drives the subsequent intramolecular cyclization and dehydration steps to form the thiazole ring.
 - After cooling to room temperature, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
 - Rationale: The reaction generates HBr as a byproduct, which must be neutralized. Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous media.
- **Regioselective Bromination:**

- Dissolve the crude 4-(trifluoromethyl)thiazol-2-amine intermediate (1.0 eq) in a solvent such as glacial acetic acid or acetonitrile.^[7]
- Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
- Rationale: NBS is a mild and selective source of electrophilic bromine (Br⁺). The electron-rich 5-position of the 2-aminothiazole ring is the most favorable site for electrophilic aromatic substitution.
- Stir the reaction for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purification:
 - Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system.
 - Rationale: This standard technique separates the desired product from residual starting materials and byproducts based on polarity, yielding the pure **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

PART 4: Expected Spectral Characteristics

Definitive structural confirmation requires a suite of spectroscopic analyses. While specific peak data should be acquired on a per-batch basis, the expected characteristics are as follows:

- ¹H NMR: The most prominent signal would be a broad singlet corresponding to the two protons of the amino (-NH₂) group. The chemical shift of this peak can vary depending on the solvent and concentration.
- ¹³C NMR: Four distinct carbon signals are expected. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling. The other three carbons of

the thiazole ring will have characteristic shifts.

- ^{19}F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this moiety.[9]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+). Crucially, due to the presence of one bromine atom, there will be a pair of peaks (M^+ and $\text{M}+2^+$) of nearly equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically in the $3100\text{-}3400\text{ cm}^{-1}$ region), C=N stretching of the thiazole ring (around $1600\text{-}1650\text{ cm}^{-1}$), and strong C-F stretching bands (typically in the $1100\text{-}1300\text{ cm}^{-1}$ range).[10][11]

PART 5: Safety and Handling

As a research chemical, **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** must be handled with appropriate precautions in a well-ventilated laboratory or fume hood.[6]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6]
- Handling: Avoid dust formation and inhalation.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended.[4]

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